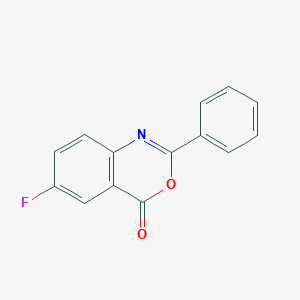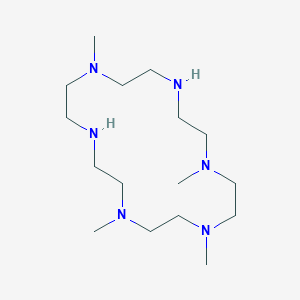
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a macrocyclic ligand known for its unique structure and properties. This compound is part of a class of macrocyclic polyamines, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure consists of a large ring with six nitrogen atoms and four methyl groups, making it highly versatile in various chemical applications .
Méthodes De Préparation
The synthesis of 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane involves multiple steps. One common method includes the reaction of a precursor polyamine with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitutions and cyclization steps to form the macrocyclic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles. Common reagents and conditions for these reactions include mild temperatures and neutral to slightly acidic pH.
Applications De Recherche Scientifique
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: It is explored for its potential in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane can be compared with other similar macrocyclic polyamines, such as:
1,4,7,10-Tetraazacyclododecane: Known for its use in biomedical imaging and radiopharmaceuticals.
1,4,7,10,13,16-Hexaazacyclooctadecane: Similar in structure but without the methyl groups, affecting its binding properties and reactivity.
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A fully methylated version with different steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific binding affinity and reactivity due to the presence of methyl groups.
Propriétés
Numéro CAS |
144140-24-9 |
|---|---|
Formule moléculaire |
C16H38N6 |
Poids moléculaire |
314.51 g/mol |
Nom IUPAC |
1,4,7,13-tetramethyl-1,4,7,10,13,16-hexazacyclooctadecane |
InChI |
InChI=1S/C16H38N6/c1-19-9-5-17-7-11-20(2)13-15-22(4)16-14-21(3)12-8-18-6-10-19/h17-18H,5-16H2,1-4H3 |
Clé InChI |
KYGYQDOIXQQBIH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCCN(CCN(CCN(CCNCC1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)

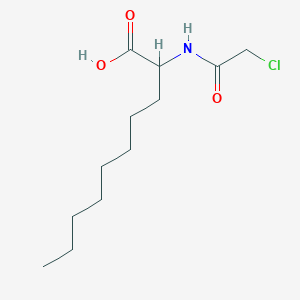
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
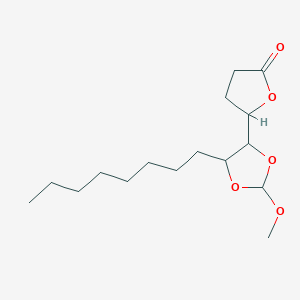

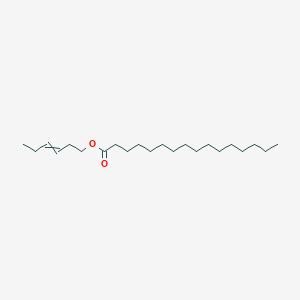
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)

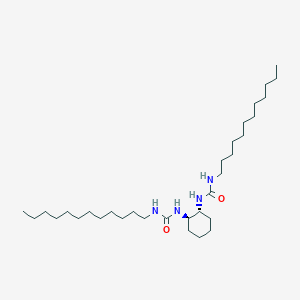
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
